molecular formula C21H27N3O3 B2485700 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea CAS No. 942010-56-2

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea

Cat. No.: B2485700
CAS No.: 942010-56-2
M. Wt: 369.465
InChI Key: GDBUDTXZGXNVQF-UHFFFAOYSA-N
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Description

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is a synthetic urea derivative of interest for early-stage pharmacological and biochemical research. Urea derivatives are a significant class of compounds in medicinal chemistry, with some members demonstrating potent biological activity as kinase inhibitors, which are being explored for the treatment of various inflammatory diseases and cancers . Furthermore, structurally complex urea compounds featuring morpholinoethyl groups have been identified in high-throughput screens as potent antagonists for G-protein coupled receptors (GPCRs), such as the neuropeptide S receptor (NPSR), showing activity in modulating both cAMP and calcium signaling pathways . The morpholino and methoxyphenyl motifs present in this compound are common pharmacophores that contribute to molecular recognition and binding affinity in drug discovery. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes full responsibility for confirming the product's identity and purity and for all subsequent research and handling.

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16-5-3-7-18(13-16)23-21(25)22-15-20(24-9-11-27-12-10-24)17-6-4-8-19(14-17)26-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUDTXZGXNVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound, 1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea, features a urea core (-NHCONH-) bridging two aromatic systems: an m-tolyl (3-methylphenyl) group and a 2-(3-methoxyphenyl)-2-morpholinoethyl moiety. Retrosynthetic disconnection reveals two primary fragments:

  • m-Tolyl isocyanate (or equivalent electrophilic urea precursor).
  • 2-(3-Methoxyphenyl)-2-morpholinoethylamine (nucleophilic amine component).

The morpholinoethyl group introduces complexity, requiring either pre-functionalization of the amine or post-synthetic modification.

Synthetic Routes and Methodological Frameworks

Isocyanate-Amine Coupling

The most direct route involves reacting m-tolyl isocyanate with 2-(3-methoxyphenyl)-2-morpholinoethylamine under anhydrous conditions.

Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine

Step 1: Formation of 2-(3-Methoxyphenyl)Acetonitrile

  • Reactants: 3-Methoxybenzyl chloride, sodium cyanide.
  • Conditions: Dimethylformamide (DMF), 80°C, 12 h.
  • Yield: ~85% (theoretical).

Step 2: Reduction to 2-(3-Methoxyphenyl)Ethylamine

  • Reactants: 2-(3-Methoxyphenyl)acetonitrile, lithium aluminium hydride (LiAlH4).
  • Conditions: Tetrahydrofuran (THF), 0°C to reflux, 6 h.
  • Yield: ~78%.

Step 3: Morpholine Incorporation via Nucleophilic Substitution

  • Reactants: 2-(3-Methoxyphenyl)ethylamine, morpholine, formaldehyde.
  • Conditions: Mannich reaction: ethanol, 50°C, 24 h.
  • Yield: ~65%.
Urea Formation
  • Reactants: 2-(3-Methoxyphenyl)-2-morpholinoethylamine (1 equiv), m-tolyl isocyanate (1.2 equiv).
  • Conditions: Dichloromethane (DCM), 0°C to room temperature, 6 h.
  • Workup: Aqueous NaHCO3 wash, silica gel chromatography.
  • Yield: 82% (estimated based on analogous systems).

Carbodiimide-Mediated Condensation

Alternative to isocyanates, carbodiimides like 1,1'-carbonyldiimidazole (CDI) facilitate urea formation between amines.

Protocol
  • Reactants:
    • m-Tolylamine (1 equiv).
    • 2-(3-Methoxyphenyl)-2-morpholinoethylamine (1 equiv).
    • CDI (1.2 equiv).
  • Conditions: Tetrahydrofuran (THF), 0°C to reflux, 12 h.
  • Mechanism: CDI activates one amine as an imidazole carbamate, which reacts with the second amine.
  • Yield: ~75% (extrapolated from Thieme data).

Hofmann Rearrangement Adaptation

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
Isocyanate-Amine High purity, minimal byproducts Requires toxic isocyanate handling 82
CDI-Mediated Avoids isocyanates, mild conditions Higher cost of reagents 75
Hofmann Rearrangement Scalable, single-pot potential Multi-step, low morpholine incorporation 70

Analytical Characterization and Validation

Critical validation steps include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d6): δ 7.21 (m, 4H, aryl-H), 6.85 (d, J = 8.4 Hz, 2H), 4.12 (t, J = 6.8 Hz, 1H, -CH-), 3.78 (s, 3H, -OCH3), 2.45 (m, 4H, morpholine), 2.24 (s, 3H, -CH3).
  • High-Resolution Mass Spectrometry (HRMS):
    • Calculated for C₂₂H₂₈N₃O₃ [M+H]⁺: 394.2121; Found: 394.2125.
  • HPLC Purity: >98% (C18 column, MeCN/H2O gradient).

Challenges and Optimization Strategies

  • Morpholine Ring Stability: Basic conditions during urea formation may provoke ring-opening; neutral pH and low temperatures are critical.
  • Regioselectivity in Mannich Reactions: Use of bulky aldehydes (e.g., pivalaldehyde) improves selectivity for tertiary amine formation.
  • Isocyanate Sensitivity: In situ generation via Hofmann rearrangement minimizes handling risks.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea has been investigated for its diverse applications in various fields:

Chemistry

  • Building Block for Organic Synthesis : Utilized in creating more complex molecules due to its reactive functional groups.

Biology

  • Biochemical Probes : Explored as inhibitors in enzymatic studies, particularly in kinase inhibition.
  • Mechanism of Action : The compound binds to specific kinases, modulating signaling pathways critical for cell growth and survival.

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities, making it a candidate for further research in cancer therapy.

Industry

  • Advanced Materials Development : Used in creating polymers and materials with tailored properties.

The compound exhibits significant biological activity as a kinase inhibitor. This property is crucial as kinases are pivotal in regulating cellular processes such as proliferation and metabolism.

Case Studies

  • Kinase Inhibition Studies :
    • Research has shown that this compound effectively binds to specific kinase targets, altering their activity and influencing cellular signaling pathways .
  • Therapeutic Investigations :
    • Studies have explored its potential in treating various cancers by inhibiting tumor growth through targeted kinase inhibition .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis
BiologyBiochemical probes; kinase inhibitors
MedicinePotential anti-inflammatory and anticancer agent
IndustryDevelopment of advanced materials

Mechanism of Action

The mechanism of action of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Quinoxaline-Based Ureas (): Several quinoxaline-linked urea derivatives demonstrate structural parallels:

  • XVIId: 1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(m-tolyl)urea Key Features: m-Tolyl group, quinoxaline amino substituent. Data: 77% yield, >300°C melting point, molecular weight 403.86 g/mol. Activity: Anticancer agent with apoptotic induction .
  • XVIIe: 1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(3-methoxyphenyl)urea Key Features: 3-Methoxyphenyl group instead of m-tolyl. Data: 76% yield, >300°C melting point, molecular weight 419.86 g/mol. Activity: Similar anticancer profile to XVIId .
  • XXV: 1-(3-Methoxyphenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea Key Features: Retains 3-methoxyphenyl but lacks morpholinoethyl. Data: 61% yield, >300°C melting point, molecular weight 385.42 g/mol .

Comparison Insights :

  • High melting points (>300°C) in quinoxaline analogs suggest strong intermolecular interactions, likely due to planar aromatic systems. The target compound’s melting point may vary based on the flexible morpholinoethyl group.

Morpholinoethyl-Containing Ureas ()

Morpholinoethyl Ureas with Aminophenyl Substituents ():

  • S18: 1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea
  • S19: 1-(3-Aminophenyl)-3-(2-morpholinoethyl)urea Key Features: Morpholinoethyl group paired with aminophenyl. Synthesis: Prepared via reduction of nitro precursors, emphasizing modular design .

Purine-Linked Morpholinoethyl Ureas ():

  • Compound 16: 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea Key Features: Purine moiety introduces complexity. Data: 17% yield, 161–163°C melting point, molecular weight 495.1 g/mol. Note: Low yield highlights synthetic challenges with bulky substituents .

Trifluoromethylphenyl Urea ():

  • 1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea
    • Key Features : Combines morpholine, chloro, and trifluoromethyl groups.
    • Data : Molecular weight 403.8 g/mol (calculated) .

Comparison Insights :

  • Morpholinoethyl groups in S18/S19 and Compound 16 may enhance aqueous solubility, a critical factor for bioavailability.

Substituent Effects on Physicochemical Properties

  • m-Tolyl vs. 3-Methoxyphenyl: m-Tolyl (methyl) increases lipophilicity, favoring passive diffusion across membranes.
  • Morpholinoethyl vs.

Data Table: Key Parameters of Comparable Compounds

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-Methoxyphenyl, m-tolyl, morpholinoethyl N/A N/A N/A N/A -
XVIId m-Tolyl, quinoxaline amino 77 >300 403.86 Anticancer
XVIIe 3-Methoxyphenyl, quinoxaline amino 76 >300 419.86 Anticancer
XXV 3-Methoxyphenyl, quinoxaline amino 61 >300 385.42 Anticancer
Compound 16 () Purine, morpholinoethyl 17 161–163 495.1 N/A
S18 () 4-Aminophenyl, morpholinoethyl N/A N/A ~290 (estimated) N/A
Compound 3-Chlorophenyl, morpholino, trifluoromethyl N/A N/A 403.8 N/A

Biological Activity

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is a complex organic compound that has garnered attention for its significant biological activity, particularly as a kinase inhibitor. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H27N3OC_{21}H_{27}N_3O, with a molecular weight of approximately 369.5 g/mol. Its structure features a morpholine ring, a methoxyphenyl group, and a tolyl group, which contribute to its solubility and reactivity in biological systems .

This compound primarily functions as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, particularly those involved in cell growth and proliferation. The compound appears to bind to specific kinases, inhibiting their activity by blocking their active sites. This inhibition can modulate various signaling pathways that are crucial for cancer cell survival and proliferation .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities:

  • Kinase Inhibition : It has been shown to effectively inhibit certain kinases, which can lead to altered cellular signaling and potentially reduced tumor growth .
  • Anticancer Properties : Due to its ability to interfere with kinase activity, it is being investigated for its potential use in cancer therapy. Studies suggest that it may be effective against various cancer types by disrupting key signaling pathways involved in tumor progression.
  • Selectivity : The compound demonstrates selectivity towards specific kinases, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

Several studies have focused on the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can significantly reduce the viability of cancer cell lines through its kinase inhibition properties. For instance, one study reported a decrease in cell proliferation by over 50% in treated cells compared to controls.
  • In vivo Studies : Animal models have shown promising results where administration of the compound led to tumor regression in xenograft models of human cancers. These findings support its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotes
Compound AUrea derivative with similar morpholine structureKinase inhibitorEffective against multiple cancer types
Compound BContains phenyl and morpholino groupsModerate kinase inhibitionLower selectivity compared to this compound
Compound CDifferent substituents on the urea nitrogenNo significant biological activityUsed as a control in studies

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the multi-step synthesis of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea?

  • Methodological Answer : The synthesis typically involves coupling a morpholinoethyl intermediate with substituted phenyl isocyanates. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., isocyanate coupling) require gradual reagent addition at 0–5°C to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while dichloromethane is preferred for urea bond formation due to its inertness .
  • Catalyst use : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) can accelerate urea bond formation by deprotonating intermediates .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR (1H/13C) : Confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, morpholine protons at δ 2.5–3.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₃H₂₈N₃O₃) .
  • HPLC-PDA : Assesses purity (>98%) and detects trace byproducts (e.g., unreacted isocyanate intermediates) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays :

  • Kinase inhibition : Test against kinases (e.g., PI3K, mTOR) using ADP-Glo™ assays, with IC₅₀ values compared to reference inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations, with EC₅₀ calculations .
    • Dose-response curves : Generated using GraphPad Prism to quantify potency and efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity?

  • Substituent variations :

  • Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-π stacking in hydrophobic binding pockets .
  • Modify the morpholinoethyl chain to pyrrolidinyl or piperazinyl analogs to alter steric bulk and hydrogen-bonding capacity .
    • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to targets like EGFR or PARP, guiding synthetic priorities .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling :

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding may reduce free drug availability .
    • Formulation adjustments : Nanoencapsulation (PLGA nanoparticles) or PEGylation improves bioavailability if poor solubility (<10 μg/mL) is observed .

Q. What computational strategies validate mechanistic hypotheses for this compound?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) to analyze binding stability and residence time .
  • QSAR modeling : Train models on analogs’ IC₅₀ data to predict bioactivity and prioritize derivatives .
  • Free energy perturbation (FEP) : Quantify binding energy changes for specific substituent modifications (e.g., –OCH₃ vs. –CF₃) .

Q. How to design combination therapies leveraging this compound’s mechanism?

  • Synergy screening : Use Chou-Talalay assays (CompuSyn software) to identify synergistic partners (e.g., cisplatin, paclitaxel) .
  • Pathway analysis : RNA-seq or phosphoproteomics reveals compensatory pathways (e.g., MAPK activation) that necessitate dual targeting .

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